molecular formula C14H12OS B157215 6,11-Dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1745-46-6

6,11-Dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B157215
CAS No.: 1745-46-6
M. Wt: 228.31 g/mol
InChI Key: JLRRONOEUGUFFI-UHFFFAOYSA-N
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Description

6,11-Dihydrodibenzo[b,e]thiepin-11-ol is a versatile synthetic intermediate in the development of tricyclic psychotherapeutic and anti-inflammatory agents. This compound is a critical precursor in the synthesis of dosulepin, a established antidepressant of the tricyclic family . The dibenzo[b,e]thiepin core structure is of significant research interest due to its chiroptical properties and its presence in compounds with a range of biological activities . Scientific literature indicates that derivatives of this scaffold have demonstrated notable neurotropic and psychotropic activities, and related compounds have been investigated for their antihistaminic and antiallergenic profiles . Furthermore, structural analogs, such as Tiopinac (6,11-dihydrodibenzo[b,e]thiepin-11-one-3-acetic acid), are reported to exhibit a valuable anti-inflammatory and analgesic profile . The molecular structure features a seven-membered thiepine ring adopting a V-shaped conformation, which is fundamental to its interaction in biological systems . Research on this compound and its derivatives continues to be valuable for advancing studies in medicinal chemistry and pharmacology. This product is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRONOEUGUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Process Development of 6,11 Dihydrodibenzo B,e Thiepin 11 Ol

Established Synthetic Routes to 6,11-Dihydrodibenzo[b,e]thiepin-11-ol

Traditional synthetic approaches to this compound rely on fundamental organic reactions, including the reduction of ketone precursors, Grignard reactions for C-C bond formation, and nucleophilic substitutions. These methods have been foundational in accessing this tricyclic system.

Reduction Strategies from 6,11-Dihydrodibenzo[b,e]thiepin-11-one Precursors

One of the most direct methods for preparing this compound is through the reduction of its corresponding ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄).

The reaction is typically carried out in an alcoholic solvent, such as ethanol. For instance, 6,11-Dihydrodibenzo[b,e]thiepin-11-one is dissolved in ethanol, to which a few drops of sodium hydroxide (B78521) are added, followed by the portion-wise addition of sodium borohydride. prepchem.com The mixture is stirred at room temperature overnight to ensure the complete conversion of the ketone to the desired alcohol. prepchem.com The final product is recovered after quenching the reaction with water, removing the solvent under reduced pressure, and performing an extraction with a suitable organic solvent like ether. prepchem.com This method is widely used due to its operational simplicity and the high yields typically achieved.

Grignard Reaction-Based Synthesis of 11-Substituted Dihydrodibenzo[b,e]thiepin-11-ols

The Grignard reaction offers a powerful method for installing a variety of substituents at the 11-position, starting from the 6,11-Dihydrodibenzo[b,e]thiepin-11-one precursor. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the ketone, followed by an aqueous workup to yield a tertiary alcohol.

This strategy is notably employed in the synthesis of the tricyclic antidepressant Dothiepin (also known as Dosulepin). drugfuture.com The synthesis involves the reaction of 6,11-Dihydrodibenzo[b,e]thiepin-11-one with 3-(dimethylamino)propylmagnesium chloride. This specific Grignard reagent adds the dimethylaminopropyl group to the 11-position, forming the key intermediate 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol. researchgate.net This intermediate is then further processed to yield the final active pharmaceutical ingredient. The versatility of the Grignard reagent allows for the introduction of a wide range of alkyl and aryl groups at the 11-position, making it a cornerstone in the synthesis of diverse derivatives.

Nucleophilic Substitution Reactions with 11-Chloro-6,11-dihydrodibenzothiepin

The compound 11-Chloro-6,11-dihydrodibenzo[b,e]thiepin serves as a key intermediate for introducing various functional groups at the 11-position through nucleophilic substitution reactions. This chloro-derivative is typically synthesized from the corresponding 11-ol compound by reaction with an agent like thionyl chloride (SOCl₂). jst.go.jp

While this intermediate is often used to react with other nucleophiles (such as amines) to create new derivatives, it can, in principle, be converted back to this compound. This reverse transformation would involve a hydrolysis reaction, where a hydroxide ion (from a reagent like sodium hydroxide in an aqueous solution) acts as the nucleophile, displacing the chloride ion. This S_N-type reaction would regenerate the hydroxyl group at the 11-position. Although more commonly used to create other derivatives, this pathway represents a viable, if less direct, route to the parent alcohol based on fundamental principles of nucleophilic substitution.

Advanced and Environmentally Conscious Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) (Key Intermediate)

Recent advancements in pharmaceutical process chemistry have focused on developing safer, more efficient, and environmentally friendly synthetic routes. The synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a key intermediate for the anti-influenza drug Baloxavir marboxil, exemplifies this trend. jst.go.jpe3s-conferences.org

Multi-Step Synthetic Sequences Employing Specific Sulfur Sources

A novel and scalable six-step synthesis has been developed to produce 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol with high purity and yield. This process begins with 3,4-difluoro-2-methylbenzoic acid. A crucial improvement in this sequence is the choice of the sulfur source. Older methods often relied on the use of thiophenol, a volatile and malodorous reagent. The advanced route replaces it with diphenyl disulfide, which serves as a more ideal and manageable sulfur source.

Integration of Green Chemistry Principles in Synthetic Route Design

The development of the synthetic route for the 7,8-difluoro derivative precursor is a prime example of the application of green chemistry principles to pharmaceutical manufacturing. e3s-conferences.org Conventional synthesis methods for this intermediate often utilized hazardous chemicals, leading to significant environmental pollution during large-scale production. jst.go.jpe3s-conferences.org

The new, environmentally conscious route was designed to mitigate these issues. Key features of this green synthesis include:

Use of Safer Chemicals : It avoids hazardous and polluting reagents like thiophenol and n-butyl lithium. drugfuture.com

Milder Reaction Conditions : The process operates under less extreme temperatures and pressures, which simplifies the manufacturing process and reduces energy consumption. e3s-conferences.org

Waste Reduction : By reducing the use of hazardous chemicals and improving efficiency, the generation of hazardous waste is significantly limited, making the process more suitable for industrial-scale production and reducing the environmental impact. jst.go.jpe3s-conferences.org

This approach not only improves the economic viability of the synthesis but also aligns with the growing demand for sustainable practices in the pharmaceutical industry. e3s-conferences.org

Development of Scalable and Quality-Controllable Manufacturing Processes

The development of scalable and quality-controllable manufacturing processes for derivatives of this compound is critical for its application in further chemical synthesis. A notable advancement is the development of a novel six-step synthesis for 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. acs.orgresearchgate.net This process was designed to overcome the limitations of previous synthetic routes, which often involved harsh reaction conditions and the use of hazardous reagents, making them unsuitable for large-scale production. acs.orgresearchgate.net

| Environmental Impact | High (use of hazardous reagents) | Reduced |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products. mdpi.comijpbs.com While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles of this technology can be applied to the known synthetic steps for this class of compounds.

Conventional heating methods for the synthesis of heterocyclic compounds, such as the dibenzothiepine system, can require long reaction times. mdpi.com Microwave irradiation, by contrast, provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. ijpbs.comrsc.org For instance, cyclization and condensation reactions, which are key steps in the formation of the dibenzothiepine core, are often amenable to microwave-assisted conditions. ias.ac.in The application of microwave technology to the synthesis of this compound and its derivatives could potentially offer a more efficient and environmentally friendly alternative to traditional methods.

Synthesis of Derivatized this compound Compounds

Aminoalkylation Reactions of Dibenzo[b,e]thiepin-5,5-dioxide and 11-Ketone Analogues

The functionalization of the dibenzothiepine core through aminoalkylation reactions allows for the introduction of diverse side chains, leading to a wide range of derivatives. While direct examples for Dibenzo[b,e]thiepin-5,5-dioxide are not detailed in the provided search results, analogous reactions on the related 6,11-dihydrodibenz[b,e]oxepin system provide insight into the potential synthetic pathways. For example, a series of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives have been synthesized. nih.gov These syntheses demonstrate that the 11-keto group is a key handle for derivatization. Structure-activity relationship studies on these compounds revealed that a 3-(dimethylamino)propylidene group at the 11-position was a key element for enhanced biological activity. nih.gov This suggests that similar aminoalkylation strategies could be successfully applied to the 6,11-dihydrodibenzo[b,e]thiepin-11-one and its S-oxide or S,S-dioxide analogues to generate novel compounds.

Preparation of 6,11-Dihydrodibenzo[b,e]thiepin-11-one S-Oxides

The synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one S-oxides represents an important modification of the core structure. These compounds can be prepared by the oxidation of the corresponding sulfide (B99878). google.com A patent describes novel 6,11-dihydrodibenzo-[b,e]-thiepin-11-one S-oxides and provides methods for their preparation. The process involves the oxidation of the parent compound, which can be an ester or a free acid of the thiepinone. google.com This transformation allows for the modulation of the electronic and steric properties of the molecule, which can be useful for further synthetic manipulations or for exploring the structure-activity relationships of this class of compounds.

Acylation Reactions of Oxime Derivatives from 6,11-Dihydrodibenzo[b,e]thiepin-5,5-dioxide

The 11-keto group of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide can be converted to an oxime, which serves as a versatile intermediate for further derivatization. The synthesis of 11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide has been reported, starting from 2-(phenylthiomethyl)benzoic acid. researchgate.net This oxime can then undergo acylation with various acid chlorides to yield a series of O-acyl oxime derivatives. researchgate.net These reactions are typically carried out in dry benzene (B151609) or toluene. The resulting sulfones are solid, crystalline, white compounds. researchgate.net

Table 2: Examples of Acylated Oxime Derivatives of 6,11-Dihydrodibenzo[b,e]thiepin 5,5-dioxide

Acylating Agent Resulting Derivative Physical State Melting Point (°C)
Propionyl chloride 11-(O-Propionyl-oximino)-6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide Colorless crystals 130.1-131.5

These derivatives have been characterized by their physico-chemical properties and their structures confirmed by elemental and spectral analysis. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 6,11 Dihydrodibenzo B,e Thiepin 11 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections delve into the interpretation of proton (¹H) and carbon-13 (¹³C) NMR data for 6,11-Dihydrodibenzo[b,e]thiepin-11-ol and its derivatives, offering insights into the chemical environment of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

The ¹H-NMR spectrum of a related compound, 6,11-DIHYDRO-5H-DIBENZO[B,E]AZEPINE, shows aromatic protons in the range of δ 7.0-8.0 ppm. For this compound, the aromatic protons on the two benzene (B151609) rings would be expected to exhibit complex multiplets in this region due to spin-spin coupling. The proton at the C11 position, bearing the hydroxyl group, would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton and adjacent protons. The methylene (B1212753) protons at the C6 position (CH₂) would likely present as two distinct signals, possibly a pair of doublets (an AB quartet), due to their diastereotopic nature within the conformationally constrained seven-membered ring. The hydroxyl proton (OH) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

Similar to the proton NMR data, specific experimental ¹³C-NMR data for this compound is scarce. However, based on the analysis of related dibenzo[b,e]thiepin structures, a general chemical shift profile can be predicted.

The aromatic carbons would typically resonate in the downfield region of the spectrum, approximately between δ 120 and 140 ppm. The quaternary carbons at the fusion of the rings would appear within this range as well. The carbon atom at the C11 position, bonded to the hydroxyl group, would be expected to have a chemical shift in the range of δ 70-85 ppm. The methylene carbon at the C6 position would likely appear further upfield, typically in the range of δ 30-40 ppm.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic CH120-135
Aromatic C (quaternary)130-145
C11-OH70-85
C6-H₂30-40

Note: These are predicted values based on analogous structures and may not represent the exact experimental values.

Comparative NMR Studies of Dibenzo[b,e]thiepinone-5,5-dioxides

Comparative NMR and IR spectral studies, along with X-ray structural and theoretical investigations, have been conducted on a series of eight 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides. researchgate.net These studies provide valuable insights into the transmission of substituent effects through the conjugated double bond system of the dibenzo[b,e]thiepinone-5,5-dioxide framework. researchgate.net The research involved correlating selected ¹³C-NMR chemical shifts and IR stretching wavenumbers with the Hammett constants of the substituents on the arylidene moiety's phenyl ring. researchgate.net Such comparative analyses are instrumental in understanding the structure-property relationships within this class of compounds.

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from its structure and from the spectra of related compounds like Dibenzo[b,e]thiepin-11(6H)-one.

The most prominent and characteristic absorption band for this compound would be the O-H stretching vibration of the hydroxyl group, which is expected to appear as a broad and strong band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group at C6 would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. A C-O stretching vibration from the alcohol group would be expected in the 1000-1260 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2960Medium
C=C (Aromatic)Stretching1450-1600Medium to Weak
C-O (Alcohol)Stretching1000-1260Medium to Strong

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound has not been reported, the structures of its precursor, Dibenzo[b,e]thiepin-11(6H)-one, and a derivative, 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, provide significant insights into the molecular conformation. researchgate.netresearchgate.net

Determination of Molecular Conformation, including the Seven-Membered Thiepin Ring Structure

The crystal structure of Dibenzo[b,e]thiepin-11(6H)-one reveals that the seven-membered thiepin ring adopts a distorted boat conformation. researchgate.net The dihedral angle between the mean planes of the two fused benzene rings is reported to be 56.5(1)°. researchgate.net This non-planar conformation is a characteristic feature of the dibenzo[b,e]thiepin ring system.

In the case of 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, the seven-membered thiepine (B12651377) ring is described as being bent into a slightly twisted V-shape. researchgate.net In the two independent molecules found in the asymmetric unit, the dihedral angles between the mean planes of the two benzene rings are 75.7(5)° and 73.8(4)°. researchgate.net This indicates that the introduction of a bulky substituent at the C11 position can influence the degree of folding of the tricyclic system.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions (e.g., C-H...O, C-H...π)

The molecular structure of this compound, featuring a hydroxyl group and aromatic rings, is conducive to a variety of non-covalent interactions that dictate its supramolecular chemistry.

Intermolecular Interactions: In the absence of a specific crystal structure for this compound, the analysis of intermolecular forces relies on the known behavior of similar functional groups in other crystalline solids.

O-H...O Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the hydroxyl group of one molecule and the hydroxyl group of a neighboring molecule. This O-H...O interaction is a primary determinant of the crystal packing in alcohols, leading to the formation of chains or more complex networks.

C-H...O Interactions: Weak hydrogen bonds of the C-H...O type are also anticipated, where hydrogen atoms attached to the aromatic or methylene groups interact with the oxygen atom of the hydroxyl group on an adjacent molecule.

C-H...π Interactions: The electron-rich π-systems of the two benzo rings are capable of participating in C-H...π interactions. nih.gov In these interactions, a C-H bond from a neighboring molecule acts as a weak hydrogen bond donor, interacting with the face of the aromatic ring. nih.gov The strength and geometry of these interactions are influenced by the electronic nature of the aromatic ring and the acidity of the C-H proton. nih.gov Tryptophan, with its electron-rich indole (B1671886) ring, is known to form more favorable CH–π interactions than tyrosine or phenylalanine. rsc.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules (π-π stacking) may also play a role in the crystal packing, although these can be offset due to the non-planar nature of the dibenzothiepine core.

A summary of potential intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Intermolecular Hydrogen BondO-HO (of neighboring molecule)Primary structural motif, likely forming chains or networks.
C-H...O InteractionAromatic/Methylene C-HO (of neighboring molecule)Secondary interactions contributing to the overall stability of the crystal lattice.
C-H...π InteractionAromatic/Methylene C-Hπ-face of benzo ringDirectional interactions influencing the relative orientation of molecules.
π-π Stackingπ-face of benzo ringπ-face of benzo ringContributes to the cohesive energy of the crystal, dependent on molecular conformation.

Elucidation of Crystal Packing Arrangements

While the crystal structure of this compound has not been reported, the crystal structure of its immediate precursor, Dibenzo[b,e]thiepin-11(6H)-one, provides valuable insights into the likely conformation of the dibenzothiepine ring system. researchgate.net In the crystalline state, the seven-membered thiepin ring of the ketone precursor adopts a distorted boat conformation. researchgate.net It is reasonable to infer that the alcohol derivative would adopt a similar, non-planar conformation.

The table below summarizes the crystallographic data for the related compound, Dibenzo[b,e]thiepin-11(6H)-one, which can serve as a reference for the general dimensions of the dibenzothiepine core. researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₀OS
Molecular Weight226.28 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.6208 (11)
b (Å)4.3503 (3)
c (Å)16.9023 (13)
V (ų)1075.07 (14)
Z4

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₄H₁₂OS, corresponding to a monoisotopic mass of approximately 228.06 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 228.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of alcohols and compounds with the dibenzothiepine framework. Key fragmentation processes would likely involve:

Loss of a hydrogen atom: The [M-1]⁺ peak at m/z 227 would result from the loss of a hydrogen atom, likely from the hydroxyl group or the benzylic position.

Loss of the hydroxyl radical: Cleavage of the C-OH bond would lead to the loss of a hydroxyl radical (·OH), resulting in a significant peak at m/z 211 ([M-17]⁺).

Loss of water: A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z 210 is expected, particularly if the ionization method allows for thermal decomposition or rearrangement.

Cleavage of the thiepin ring: Fragmentation of the seven-membered ring can lead to various smaller charged fragments. A common fragmentation pathway for similar tricyclic systems involves the loss of the bridging group. In this case, cleavage of the C-S and C-C bonds of the thiepin ring could lead to the formation of stable aromatic cations. For instance, the loss of CH₂S could result in a fragment at m/z 182.

Formation of a tropylium-like ion: Rearrangement and cleavage could lead to the formation of a stable dibenzotropylium-like cation.

The following table outlines the predicted major fragments for this compound in an EI mass spectrum.

m/zProposed FragmentFormula of Lost Neutral
228[M]⁺·-
227[M-H]⁺
211[M-OH]⁺·OH
210[M-H₂O]⁺·H₂O
197[M-CH₂OH]⁺·CH₂OH
184[C₁₄H₈]⁺· (Anthracene/Phenanthrene radical cation)H₂S + H₂
182[M-CH₂S]⁺·CH₂S

It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

Computational Chemistry and Theoretical Investigations of Dibenzo B,e Thiepin Architectures

Density Functional Theory (DFT) Calculations on Dibenzo[b,e]thiepin Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries, electronic properties, and vibrational frequencies of molecules. For the dibenzo[b,e]thiepin framework, DFT calculations provide critical insights into its fundamental characteristics.

Theoretical studies on the closely related compound, Dibenzo[b,e]thiepin-11(6H)-one, have utilized DFT for geometry optimization, which supports and complements experimental data from X-ray crystallography. researchgate.netresearchgate.net Such calculations are essential for confirming the most stable three-dimensional arrangement of the atoms.

Beyond geometry, DFT is used to analyze the electronic properties that govern the reactivity and spectroscopic behavior of these molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and more readily excited. nih.govespublisher.com

Another important output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with other molecules, including biological receptors. nih.gov

Table 1: Key Electronic Properties Derivable from DFT Calculations for a Dibenzo[b,e]thiepin Derivative Note: The following values are illustrative examples based on typical DFT analyses of similar heterocyclic compounds and are not experimental data for 6,11-Dihydrodibenzo[b,e]thiepin-11-ol.

Calculated PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the molecule in its optimized geometry; indicates relative stability.-955 Hartrees
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.-6.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.-1.1 eV
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. espublisher.com5.1 eV
Dipole Moment A measure of the net molecular polarity arising from the charge distribution.2.5 Debye

DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311G(d,p), provide a foundational understanding of the electronic nature of the dibenzo[b,e]thiepin scaffold. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of a potential drug molecule.

For the dibenzo[b,e]thiepin framework, molecular docking simulations are used to explore its potential interactions with various biological targets. While specific docking studies on this compound are not widely published, research on structurally analogous tricyclic systems, such as dibenzo[b,f]azepines and dibenzo[b,f]oxepines, provides valuable insights into how this scaffold can interact with protein active sites. nih.govmdpi.com

These studies often reveal key binding interactions, including:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

For example, docking studies of dibenzo[b,f]azepine derivatives with topoisomerase II have identified crucial interactions with DNA and key amino acid residues within the enzyme's binding pocket. nih.gov Similarly, dibenzo[b,f]oxepine derivatives have been docked into the colchicine (B1669291) binding site of tubulin, a target for anticancer agents. mdpi.com The docking scores, typically expressed in kcal/mol, estimate the binding affinity, with more negative values indicating a stronger interaction. nih.gov

Table 2: Example of Molecular Docking Results for a Dibenzo-tricyclic Scaffold with a Protein Target Note: This table is a representative example based on published data for analogous compounds to illustrate the typical output of a docking study.

Ligand ScaffoldProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Dibenzo[b,f]azepineTopoisomerase II-9.65DG13, DA12, Glu477DNA intercalation, H-bond
Dibenzo[b,f]oxepineTubulin (Colchicine site)-8.5Cys241, Asn101Hydrophobic, Halogen bond

These simulations help rationalize the biological activity of compounds and guide the design of new derivatives with improved potency and selectivity.

Theoretical Studies on Conformation, Aromaticity, and Valence Isomerization in Thiepine (B12651377) Systems

Conformation: The dibenzo[b,e]thiepin framework is a non-planar molecule. X-ray crystallography and DFT-based geometry optimization of the closely related Dibenzo[b,e]thiepin-11(6H)-one have shown that the central seven-membered thiepin ring adopts a distorted boat conformation . researchgate.netresearchgate.net In this structure, the two fused benzene (B151609) rings are not coplanar, with a significant dihedral angle between their mean planes, measured at approximately 56.5°. researchgate.netresearchgate.net This puckered, boat-like structure is a characteristic feature of this tricyclic system.

Aromaticity: The concept of aromaticity relates to the unusual stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. In the this compound molecule, the two outer benzene rings are classic aromatic systems. The central seven-membered thiepine ring, however, is non-aromatic as it is not planar and lacks a continuous cycle of delocalized π-electrons.

Valence Isomerization: Valence isomerization, a form of tautomerism, involves the reorganization of bonding electrons, leading to isomers that differ in bond connectivity but have the same atomic composition. researchgate.net This phenomenon often involves a reversible interconversion between two or more structural forms. Computational studies, typically using methods like MP2 (Møller-Plesset perturbation theory), can be used to investigate the energy profiles and activation barriers for such transformations. d-nb.info In systems containing sulfur, valence tautomerism can occur between a metal-thiolate form and a metal-thiyl radical species, an equilibrium that is influenced by enthalpy and entropy. nih.govnih.gov While specific studies on valence isomerization within the dibenzo[b,e]thiepin ring are limited, computational chemistry provides the tools to explore potential ring-opening or rearrangement pathways and their energetic feasibility. d-nb.info

Computational Analysis of Substituent Electronic Effects within the Dibenzo[b,e]thiepin Framework

The chemical and biological properties of the dibenzo[b,e]thiepin scaffold can be fine-tuned by adding various substituent groups to its aromatic rings. Computational analysis is a key method for predicting how these substituents will alter the molecule's electronic character. ajpchem.org

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the aromatic ring.

DFT calculations are used to quantify the impact of these substituents on the molecule's properties. For instance, adding an EDG to one of the benzene rings is predicted to raise the energy of the HOMO and decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity. nih.gov Conversely, an EWG is expected to lower the HOMO and LUMO energies. mdpi.com These effects can be visualized using MEP maps, where EDGs increase the negative potential (red regions) on the aromatic system, while EWGs increase the positive potential (blue regions). nih.gov

This analysis is crucial for structure-activity relationship (SAR) studies, where chemists aim to understand how specific structural modifications affect a molecule's biological activity. ajpchem.orgnih.gov By computationally screening a series of substituted derivatives, researchers can prioritize the synthesis of compounds with the most promising electronic profiles for a desired application.

Table 3: Predicted Influence of Substituents on the Electronic Properties of the Dibenzo[b,e]thiepin Framework

Substituent TypeExample GroupEffect on Electron DensityPredicted Impact on HOMO EnergyPredicted Impact on HOMO-LUMO Gap
Electron-Donating (EDG) -OCH₃, -NH₂IncreasesRaiseDecrease
Electron-Withdrawing (EWG) -NO₂, -CF₃DecreasesLowerMay increase or decrease
Halogen (Weak EWG) -Cl, -BrDecreases (Inductive)LowerMinor change

This predictive power allows for a more rational approach to the design of novel dibenzo[b,e]thiepin derivatives with tailored properties.

Structure Activity Relationship Sar Exploration in Dibenzo B,e Thiepin Systems

Correlative Studies between Structural Modifications and Biological Activity Profiles

The dibenzo[b,e]thiepin scaffold is a versatile platform where specific structural alterations correlate with distinct biological activity profiles. Research has demonstrated that modifications, particularly at the sulfur atom and the C11 position of the thiepin ring, are pivotal in defining the compound's pharmacological character.

For instance, the oxidation of the sulfur atom to a sulfone (5,5-dioxide) is a key modification that often imparts significant biological properties. Dibenzo[b,e]thiepin-5,5-dioxide derivatives have been reported to possess antihistaminic and antiallergenic activities. researchgate.netresearchgate.net Furthermore, the introduction of aminoalkyl groups, particularly at the C11 position of the 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide backbone, has been shown to yield compounds with neurotropic and psychotropic activities. researchgate.netresearchgate.net This suggests a direct correlation between the presence of the sulfone group combined with an aminoalkyl side chain and the compound's interaction with central nervous system targets.

The core structure is also a known intermediate in the synthesis of antidepressant drugs like Dosulepin, which functions by inhibiting the reuptake of serotonin (B10506) and noradrenaline. researchgate.netresearchgate.net The therapeutic potential of derivatives extends to other areas as well, with compounds like Dibenzo(b,e)thiepin-2-acetic acid, 6,11-dihydro- being investigated for applications in treating psychiatric disorders and inflammatory diseases. ontosight.ai The mechanism of action for these compounds is thought to involve interactions with specific enzymes or receptors, highlighting the scaffold's ability to be tailored for various therapeutic targets. ontosight.ai

Impact of Substituent Variation on the Pharmacological Properties of Dibenzo[b,e]thiepin Derivatives

The type and position of substituents on the dibenzo[b,e]thiepin ring system have a profound impact on the pharmacological properties of the resulting derivatives. Structure-activity relationship studies have elucidated how even minor changes can dramatically alter biological efficacy and selectivity.

Further illustrating the impact of substituents, certain isomeric dibenzo[b,e]thiepine derivatives were found to have the highest antibacterial activity in a study, emphasizing the importance of the spatial arrangement of atoms. nih.gov The addition of an acetic acid group at the 2-position of the 6,11-dihydrodibenzo[b,e]thiepin ring has been explored for potential applications in psychiatric and inflammatory conditions. ontosight.ai

The following table summarizes the observed effects of specific structural modifications on the biological properties of dibenzo[b,e]thiepin derivatives.

Structural Modification Position Resulting Biological Activity Reference
Oxidation to Sulfone (5,5-dioxide)5Antihistaminic and antiallergenic properties. researchgate.netresearchgate.net
Aminoalkylation11 (on 5,5-dioxide core)Neurotropic and psychotropic activities. researchgate.netresearchgate.net
Acetic Acid Moiety2Potential for treating psychiatric and inflammatory diseases. ontosight.ai
Sulfonyl Moiety5Negative impact on antimicrobial activity in O-benzoyloxime derivatives. nih.gov
Sulfone Derivatives5Significant antimicrobial activity in other series. researchgate.net
Isomeric FormsNot SpecifiedHighest antibacterial activity among tested compounds. nih.gov

This table is interactive. Click on the headers to sort the data.

Chiroptical Properties and Stereochemical Influence in Dibenzo[c,e]thiepine Derivatives

While structurally distinct, the isomeric dibenzo[c,e]thiepine system provides significant insight into the role of stereochemistry and chirality in this class of compounds. Dibenzo[c,e]thiepine derivatives are noted for exhibiting remarkable chiroptical properties. researchgate.netresearchgate.netnih.gov These properties arise from the molecule's inherent chirality, which is a consequence of its non-planar, twisted three-dimensional structure.

The central seven-membered thiepin ring in these molecules typically adopts a boat conformation. nih.gov This, combined with the dihedral angle between the two benzene (B151609) rings, which can be significant (e.g., 48.35° in 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine), creates a stable chiral structure. nih.gov This chirality means that the molecule and its mirror image are not superimposable, leading to the existence of enantiomers.

Stereochemistry is known to play a pivotal role in the biological activity of chiral compounds. mdpi.com The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral. This stereospecificity can affect the potency, efficacy, and even the nature of the biological response. mdpi.com For many classes of compounds, one enantiomer may be significantly more active or have a different pharmacological profile than the other. Chirality can also influence pharmacokinetic properties, including how a drug is absorbed and transported within the body, as some protein transport systems can be stereospecific. mdpi.com The distinct chiroptical properties of dibenzo[c,e]thiepine derivatives, such as their interaction with plane-polarized light, are a direct manifestation of their underlying stereochemistry, which is a critical factor in their potential biological applications.

Preclinical Biological Activity Research in Vitro Studies of Dibenzo B,e Thiepin 11 Ol and Its Derivatives

Antiviral Activities of Dibenzo[b,e]thiepin Derivatives

The dibenzo[b,e]thiepine scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has focused on the synthesis of various derivatives and their subsequent evaluation against different viral pathogens, demonstrating that structural modifications can significantly influence their inhibitory effects.

While direct studies on dibenzo[b,e]thiepin derivatives targeting the influenza virus cap-dependent endonuclease are emerging, research on structurally similar compounds provides valuable insights. For instance, novel derivatives based on the dibenzoxepine scaffold, a close structural analog of dibenzo[b,e]thiepine, have been developed as potent inhibitors of the influenza virus PA protein. ffhdj.com The PA protein is a critical component of the viral RNA polymerase complex and contains the cap-dependent endonuclease active site, which is essential for viral replication. ffhdj.com These findings suggest that the dibenzo[b,e]thiepine core could similarly serve as a scaffold for designing inhibitors that target this crucial viral enzyme.

Furthermore, a target-based drug design strategy focusing on the Dengue virus (DENV) helicase has been employed for dibenzo[b,e]thiepine derivatives. nih.gov The DENV NS3 helicase is vital for unwinding viral RNA during replication. Molecular docking studies have been used to predict the binding affinity of these compounds to the helicase, suggesting a potential mechanism for their observed antiviral activity. nih.gov

A series of dihydrodibenzo[b,e]thiepin derivatives have been synthesized and tested for their ability to inhibit Dengue virus 2 (DENV2) replication in HEK293 cells. nih.gov The inhibitory effect was found to be dependent on the specific chemical structure of the derivative. nih.gov

Among the tested compounds, (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate demonstrated a notable antiviral effect, with a 90% inhibitory concentration (IC90) calculated at 10 µM. nih.gov An even more potent effect was observed for (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate, which had an IC90 of 0.25 µM. nih.gov Research also indicated that introducing a 2-methyl substitution and oxidizing the sulfur atom on the dibenzo[b,e]thiepin scaffold significantly enhances the inhibition of DENV replication. nih.gov

DerivativeTarget VirusCell LineActivity (IC90)
(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoateDENV2HEK29310 µM
(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoateDENV2HEK2930.25 µM

Antihistaminic and Antiallergenic Potentials of Dibenzo[b,e]thiepin-5,5-dioxide Derivatives

The tricyclic core structure of dibenzo[b,e]thiepine is present in known pharmacologically active agents, including some with antihistaminic properties. The mechanism of action for first-generation H1R-antihistamines often involves the interaction of a tricyclic ring system within a hydrophobic pocket of the histamine (B1213489) H1 receptor. mdpi.com For example, the structurally analogous dibenzo[b,e]oxepin ring of the drug Doxepin binds deep within this pocket, anchored by a salt bridge between its amine moiety and a conserved aspartate residue (Asp107) on the receptor. mdpi.com This established binding model for a similar tricyclic scaffold suggests a potential mechanism for the antihistaminic activity of dibenzo[b,e]thiepin derivatives. However, specific in vitro studies detailing the antihistaminic or antiallergenic potential of dibenzo[b,e]thiepin-5,5-dioxide derivatives, or their direct binding affinity to histamine receptors, were not prominent in the reviewed literature.

Neurotropic and Psychotropic Activities of Aminoalkylated Dihydrodibenzo[b,e]thiepin Compounds

The dibenzo[b,e]thiepine scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly antidepressants. nih.gov Aminoalkylated derivatives, which feature an amino group connected via an alkyl chain, have been specifically investigated for their neurotropic and psychotropic effects.

Research into compounds related to the dibenzo[b,f]thiepin (B8686691) scaffold, a close isomer, has identified potent neurotropic and psychotropic agents. nih.gov For example, 10-(4-methylpiperazino)dibenzo(b,f)thiepin, an aminoalkylated derivative, was synthesized as part of a series of potential psychotropic drugs. nih.gov Similarly, derivatives of the analogous dibenzo[b,f]oxepine structure have been shown to possess antipsychotic, antidepressant, and anxiolytic properties. nih.gov Certain dibenz[b,f]oxepine compounds exhibit high activity at the dopamine (B1211576) D-4 receptor, a key target for antipsychotic medications. nih.gov These findings underscore the potential of the aminoalkylated dibenzo[b,e]thiepin core in modulating neurological pathways.

In vitro Antimicrobial Effects

A significant body of research has been dedicated to evaluating the antimicrobial properties of dibenzo[b,e]thiepin derivatives, including their sulfone (5,5-dioxide) forms. These compounds have been tested against a variety of bacterial strains.

In vitro studies have confirmed that derivatives of 6,11-dihydrodibenzo[b,e]thiepine exhibit a broad spectrum of antibacterial activity. mdpi.com The quantitative assessment of this activity is typically determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Derivatives of O-acyloximino-dibenzo[b,e]thiepin and their corresponding 5,5-dioxides (sulfones) have shown significant antimicrobial effects, with MIC values ranging from 15.6 µg/mL to over 1000 µg/mL against various clinical and reference strains. mdpi.com

Generally, these compounds have demonstrated moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, some O-acyloximino-dibenzo[b,e]thiepins recorded MICs from 500 down to 15.6 μg/mL against these strains. The corresponding sulfone derivatives also exhibited good activity against Gram-positive bacteria, with MICs ranging from 1000 to 31.25 μg/mL.

Activity against Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, was generally more moderate. For O-acyloximino-dibenzo[b,e]thiepins, MICs against these strains ranged from 1000 to 125 μg/mL, while the sulfone derivatives showed MICs from 500 to 125 μg/mL. Notably, replacing the oxygen atom in the related dibenzo[b,e]oxepine series with a sulfur atom to create dibenzo[b,e]thiepine derivatives significantly improved antimicrobial activity, yielding MICs as low as 25-50 μg/mL against tested strains.

Compound ClassBacterial TypeBacterial StrainsMIC Range (µg/mL)
O-acyloximino-dibenzo[b,e]thiepinsGram-PositiveS. aureus, B. subtilis15.6 - 500
O-acyloximino-dibenzo[b,e]thiepinsGram-NegativeK. pneumoniae, E. coli, P. aeruginosa125 - 1000
O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxidesGram-PositiveS. aureus, B. subtilis31.25 - 1000
O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxidesGram-NegativeK. pneumoniae, E. coli, P. aeruginosa125 - 500

Antifungal Activity Assessment

Derivatives of the 6,11-dihydrodibenzo[b,e]thiepine scaffold have demonstrated notable antifungal properties in various in vitro assays. Specifically, certain sulfone derivatives have shown significant activity against a range of fungal strains.

One study revealed that new sulfones derived from 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide exhibited considerable antimicrobial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 250 µg/mL. Another investigation into novel benzothiepino[3,2-c]pyridine derivatives, which are structurally related to the dibenzo[b,e]thiepine core, identified a particularly potent compound. This derivative, 8-phenyl researchgate.netbenzothiepino[3,2-c]pyridine, was found to effectively kill Candida albicans at a concentration of 15.6 μg/mL. These studies highlight the potential of this chemical class in the development of new antifungal agents.

Table 1: Antifungal Activity of Dibenzo[b,e]thiepine Derivatives

Compound ClassFungal StrainMIC
6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide sulfone derivativesFungal strains15.6 - 250 µg/mL
8-phenyl researchgate.netbenzothiepino[3,2-c]pyridineCandida albicans15.6 µg/mL

Evaluation of Antibiofilm Potential

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Recent research has explored the potential of dibenzo[b,e]thiepine derivatives to inhibit biofilm formation, particularly in the context of the opportunistic fungal pathogen Candida albicans.

A study focusing on newly synthesized O-acyloximino-dibenzo[b,e]thiepines and their corresponding sulfones included an evaluation of their effects on biofilm formation. While specific quantitative data on the reduction of biofilm mass or metabolic activity was not detailed in the preliminary reports, the inclusion of this assessment points to the recognized importance of antibiofilm activity in the development of novel antimicrobial agents. Further research is needed to quantify the Minimum Biofilm Inhibitory Concentration (MBIC) and to elucidate the mechanisms by which these compounds may disrupt the biofilm life cycle. The investigation into these derivatives suggests a promising avenue for addressing the challenges of biofilm-related infections.

Enzyme Inhibition Studies

The dibenzo[b,e]thiepine scaffold has been identified as a promising framework for the development of enzyme inhibitors. While research into their effect on trypanothione (B104310) reductase is still emerging, studies have demonstrated inhibitory activity against other key enzymes.

One investigation into the biological properties of dibenzo[b,e]thiepine derivatives reported a potent enzyme inhibition with an IC50 value of 30 nM. Although the specific enzyme target was not named in the initial report, this finding indicates the potential for high-affinity interactions with enzyme active sites. Furthermore, derivatives of dibenzo[b,e]thiepine-5,5-dioxide have been evaluated for their enzyme inhibitory properties, suggesting a broader interest in this chemical class as enzyme modulators. The structural characteristics of the dibenzo[b,e]thiepine nucleus, including its three-dimensional shape and potential for diverse functionalization, make it an attractive candidate for the design of selective inhibitors for a range of enzymatic targets.

In vitro Receptor Binding and Functional Activity Assays

Derivatives of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol have been investigated for their ability to bind to various receptors, indicating their potential for modulating cellular signaling pathways. These in vitro binding assays are crucial for understanding the pharmacological profile of these compounds.

One study identified a dibenzo[b,e]thiepine derivative, aplysamine-1, as a ligand with high binding affinity for the human histamine H3 receptor, exhibiting a Ki value of 30 ± 4 nM. This level of affinity suggests a potent and specific interaction with this receptor. In another line of research, certain dibenzo[b,e]thiepine derivatives have been shown to be high-affinity ligands for estrogen receptors (ER), with IC50 binding values in the nanomolar range. These findings highlight the versatility of the dibenzo[b,e]thiepine scaffold in targeting different receptor families. The ability to modify the core structure allows for the fine-tuning of receptor selectivity and functional activity, opening up possibilities for the development of novel therapeutics for a variety of conditions.

Table 2: Receptor Binding Affinity of Dibenzo[b,e]thiepine Derivatives

CompoundReceptorBinding Affinity (Ki/IC50)
Aplysamine-1Human Histamine H3 Receptor30 ± 4 nM (Ki)
Dibenzo[b,e]thiepine derivativesEstrogen Receptors (ER)Nanomolar range (IC50)

Chemical Reactivity and Advanced Derivatization Studies of 6,11 Dihydrodibenzo B,e Thiepin 11 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group at the C-11 position is a key site for functionalization. Its reactivity is significantly influenced by its position on a benzylic carbon, which is also alpha to the sulfur atom. This structural arrangement allows for the stabilization of a carbocation intermediate upon protonation and loss of water.

A notable transformation of the hydroxyl group is its elimination under acidic conditions to form an exocyclic double bond. Research on a closely related derivative, 11-(p-methoxyphenyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol, demonstrated that treatment with trifluoroacetic acid at room temperature leads to the formation of a stable carbocation at the 11-position. researchgate.net This intermediate can then undergo further reaction. In the presence of a suitable nucleophile or upon elimination, a new derivative is formed, highlighting a primary pathway for derivatization at this position. researchgate.net This acid-catalyzed dehydration underscores the lability of the C11-hydroxyl group and its utility as a leaving group for generating reactive intermediates.

Table 1: Acid-Catalyzed Reaction of a 6,11-Dihydrodibenzo[b,e]thiepin-11-ol Derivative

Starting Material Reagent Key Intermediate Product Type Ref

Reactivity within the Central Thiepin Ring System

The central seven-membered thiepin ring possesses distinct reactive sites. The methylene (B1212753) bridge at the C-6 position, being adjacent to the sulfur atom and a benzene (B151609) ring, exhibits potential for reactivity, particularly when the sulfur atom is in a higher oxidation state.

Studies on the corresponding sulfone, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide, have shown that the protons on the C-6 methylene group are sufficiently acidic to participate in condensation reactions. The synthesis of 6-arylidene derivatives has been achieved through reactions with aromatic aldehydes. researchgate.net This reactivity is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group. While this reactivity is documented for the sulfone derivative, it suggests that the C-6 position is a potential site for functionalization in the parent sulfide (B99878) system under appropriate basic conditions, although it would be expected to be less facile.

Studies on Skeletal Rearrangement Reactions

Skeletal rearrangement reactions involve the migration of atoms or groups within the molecular framework, leading to constitutional isomers. Such rearrangements are often driven by the formation of more stable intermediates or products. Despite the strained nature of the seven-membered thiepin ring, which could potentially predispose the molecule to such transformations, a review of the available scientific literature does not indicate that this compound or its close derivatives readily undergo skeletal rearrangement reactions. This class of compounds appears to maintain its tricyclic dibenzo[b,e]thiepin framework under common reaction conditions.

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiepin ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates for further synthetic transformations. The level of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry.

Common and effective reagents for the oxidation of sulfides include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. wikipedia.orgorganic-chemistry.org

Oxidation to Sulfoxides : The selective oxidation of the sulfide to a sulfoxide (B87167) can be achieved using one equivalent of an oxidizing agent like m-CPBA at controlled temperatures. organic-chemistry.org Hydrogen peroxide, often in the presence of a catalyst, is also widely used for this transformation, offering a "green" alternative. nih.govorganic-chemistry.org The reaction conditions can be fine-tuned to prevent overoxidation to the sulfone. nih.gov

Oxidation to Sulfones : The complete oxidation of the sulfide to the corresponding sulfone is typically accomplished by using an excess of the oxidizing agent (two or more equivalents) or by employing stronger oxidizing conditions. mdpi.com For instance, reacting the sulfide with an excess of hydrogen peroxide or m-CPBA will yield the this compound 5,5-dioxide. researchgate.net

The synthesis of these oxidized derivatives is crucial as the electronic properties of the sulfur atom are significantly altered, which in turn influences the reactivity of the entire molecule, as seen in the increased acidity of the C-6 protons in the sulfone derivative. researchgate.net

Table 2: Common Oxidation Methods for Sulfides

Product Common Reagents Key Features Ref
Sulfoxide m-CPBA (1 equiv.), H₂O₂ with catalyst Selective mono-oxidation. Requires careful control of stoichiometry and conditions to avoid overoxidation. organic-chemistry.orgnih.govorganic-chemistry.org

Strategic Role of 6,11 Dihydrodibenzo B,e Thiepin 11 Ol As a Key Intermediate in Complex Chemical Syntheses

Precursor in the Synthesis of Baloxavir Marboxil

A fluorinated derivative, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), is an essential intermediate in the manufacturing process of Baloxavir Marboxil, a novel antiviral drug used for the treatment of influenza A and B viruses. e3s-conferences.orgdergipark.org.trthieme-connect.com Baloxavir Marboxil functions as a cap-dependent endonuclease inhibitor, a mechanism distinct from other antiviral medications. dergipark.org.tr

The synthesis of this key intermediate is a focal point of process chemistry research, with efforts aimed at developing scalable, efficient, and environmentally friendly methods. e3s-conferences.orge3s-conferences.org One synthetic approach begins with the cyclization of precursor molecules to form the core tricyclic ketone, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one. e3s-conferences.orge3s-conferences.orgresearchgate.net This ketone is then reduced to yield the target alcohol, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. mdpi.com This alcohol fragment is subsequently coupled with the other major part of the Baloxavir Marboxil molecule in a dehydration condensation reaction to form the final complex structure. mdpi.com

Intermediate NameRole in SynthesisTherapeutic Agent
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-olKey building block for the polycyclic structureBaloxavir Marboxil
7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-onePrecursor to the alcohol intermediateBaloxavir Marboxil

Intermediate in the Synthesis of Dosulepin (Tricyclic Antidepressant)

6,11-Dihydrodibenzo[b,e]thiepin-11-ol and its parent ketone are instrumental in the synthesis of Dosulepin (also known as Dothiepin), a tricyclic antidepressant. nih.govresearchgate.net The synthesis involves the reaction of the ketone precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one, with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This reaction yields the tertiary alcohol, 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol. nih.govresearchgate.net

This tertiary alcohol is a direct precursor to Dosulepin. Subsequent dehydration of this intermediate leads to the formation of the exocyclic double bond characteristic of the final Dosulepin molecule. The chemical name for Dosulepin hydrochloride is (E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride. synzeal.com

Intermediate NamePrecursor CompoundReaction TypeProduct
11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol6,11-Dihydrodibenzo[b,e]thiepin-11-oneGrignard ReactionDosulepin

Foundation for Other Pharmacologically Active Compounds

The 6,11-dihydrodibenzo[b,e]thiepin scaffold serves as a versatile foundation for the development of a wide array of other pharmacologically active compounds. By modifying the core structure, researchers have synthesized derivatives with diverse therapeutic potential. researchgate.net

For example, the oxidation of the sulfur atom in the thiepin ring to a sulfone (5,5-dioxide) and subsequent modifications have led to the creation of new compounds with significant antimicrobial activity. researchgate.net Studies have demonstrated that new sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepin exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 μg/mL to 250 μg/mL. researchgate.net

Furthermore, various derivatives of the dibenzothiepin core have been investigated for a range of biological activities, including:

Antidepressant and Antihistaminic properties : The core structure is related to several compounds with neurotropic and psychotropic activities. nih.govnih.gov

Anti-inflammatory and Analgesic effects : The derivative 6,11-dihydrodibenzo[b,e]thiepin-11-one-3-acetic acid (Tiopinac) has shown anti-inflammatory and analgesic properties. nih.govresearchgate.net

Antiallergenic activity : Dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess antihistaminic and antiallergenic activities. nih.govresearchgate.net Structurally related dibenz[b,e]oxepin derivatives have also been developed as potent antiallergic agents. nih.gov

Compound Class/DerivativePharmacological Activity Investigated
6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide derivativesAntimicrobial, Antihistaminic, Antiallergenic nih.govresearchgate.net
6,11-dihydrodibenzo[b,e]thiepin-11-one-3-acetic acid (Tiopinac)Anti-inflammatory, Analgesic nih.govresearchgate.net
Aminoalkylidene-6,11-dihydrodibenz[b,e]oxepin derivativesAntiallergic, Antihistaminic nih.gov

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6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 2
6,11-Dihydrodibenzo[b,e]thiepin-11-ol

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